1-(Anilinomethylidene)-2-naphthalenone
Description
1-(Anilinomethylidene)-2-naphthalenone is a naphthalenone derivative featuring an anilinomethylidene substituent. The anilinomethylidene group distinguishes it from simpler alkyl or amino derivatives, likely altering solubility, stability, and biological interactions .
Properties
CAS No. |
731-90-8 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(phenyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H13NO/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-14-7-2-1-3-8-14/h1-12,19H |
InChI Key |
MUFLFHJOVXSNBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Pictograms |
Irritant; Environmental Hazard |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Naphthalene : The parent hydrocarbon, lacking functional groups.
- 1-Methylnaphthalene and 2-Methylnaphthalene : Methyl-substituted derivatives.
- 1-Amino-2-methylnaphthalene: An amino- and methyl-substituted variant.
- 1-(2-Amino-6-nitrophenyl)ethanone: A nitro- and amino-substituted aromatic ketone.
This conjugation may also increase polarity, affecting solubility in organic solvents .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
The absence of data for this compound highlights a research gap. However, the amino and nitro groups in analogs like 1-(2-Amino-6-nitrophenyl)ethanone suggest that similar compounds may exhibit moderate thermal stability and sensitivity to light or oxidizing agents .
Toxicological and Environmental Profiles
Toxicity Trends
- Naphthalene and Methylnaphthalenes : Chronic exposure linked to hemolytic anemia, cataracts, and respiratory irritation. 1-Methylnaphthalene is less volatile but similarly toxic .
- 1-Amino-2-methylnaphthalene: Limited toxicity data, but aromatic amines are often suspect carcinogens. The amino group may enhance metabolic activation to reactive intermediates .
Table 2: Regulatory and Hazard Data
Environmental Persistence
Methylnaphthalenes exhibit moderate persistence in soil and water, with biodegradation rates influenced by substituent position. The anilinomethylidene group in this compound may slow degradation due to aromatic stability, though this remains untested .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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